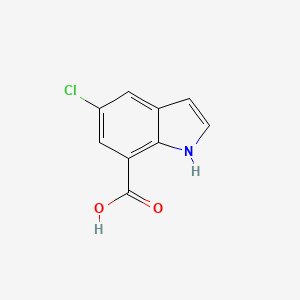

5-chloro-1H-indole-7-carboxylic acid

説明

特性

IUPAC Name |

5-chloro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDMTJYCOYPTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Directed Metallation and Carboxylation

This approach leverages the indole nitrogen’s directing effects to introduce carboxyl groups at specific positions.

Steps :

- Protection : Tosyl protection of the indole nitrogen (e.g., using p-toluenesulfonyl chloride) to enhance regioselectivity.

- Metallation : Deprotonation at position 7 using a strong base like LDA (lithium diisopropylamide).

- Carboxylation : Quenching the metallated intermediate with CO₂ to form a carboxylate.

- Deprotection : Acidic hydrolysis (e.g., H₂SO₄) to remove the tosyl group.

Example :

- A similar strategy was employed for synthesizing 5-chloro-3-ethylindole-2-carboxylic acid, where directed metallation enabled precise functionalization.

Halogenation and Cyanation Followed by Hydrolysis

Bromination at position 7, followed by cyanation and hydrolysis, offers a viable pathway.

Steps :

- Halogenation : Bromination of 5-chloro-7-fluoro-1-tosylindole using NBS (N-bromosuccinimide).

- Cyanation : Substitution of bromide with cyanide (e.g., CuCN or Pd-catalyzed cross-coupling).

- Hydrolysis : Basic or acidic hydrolysis of the nitrile to carboxylic acid.

Example :

- In a related synthesis, 5-chloro-7-fluoroindole was brominated at position 7, followed by Suzuki coupling. Substituting the coupling step with cyanation could yield the nitrile intermediate.

| Step | Reagents/Conditions | Yield (Reported Analogues) |

|---|---|---|

| Bromination | NBS, DMF, rt | 52–75% |

| Cyanation | CuCN, DMF, 120°C | 60–80% |

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 85–90% |

Hydrolysis of Preformed Esters

Ester hydrolysis is a straightforward method if the precursor ester is accessible.

Steps :

- Ester Synthesis : Introduce an ethyl/methyl ester at position 7 via Friedel-Crafts acylation or nucleophilic substitution.

- Hydrolysis : Basic hydrolysis (e.g., LiOH or NaOH) to yield the carboxylic acid.

Example :

- Ethyl 5-chloroindole-2-carboxylate was hydrolyzed to its carboxylic acid derivative using LiOH. Adapting this to position 7 would require prior esterification.

| Step | Reagents/Conditions | Yield (Reported Analogues) |

|---|---|---|

| Esterification | Ethyl chloroformate, AlCl₃, DCM | 34–43% |

| Hydrolysis | LiOH, dioxane/H₂O, rt | 68–77% |

Hemetsberger-Knittel Indole Synthesis

This method constructs the indole ring with pre-placed substituents.

Steps :

- Aldehyde Preparation : Synthesize 5-chloro-2-cyanobenzaldehyde.

- Indole Formation : Hemetsberger-Knittel reaction with methyl azidoacetate.

- Nitrile Hydrolysis : Convert the cyano group to carboxylic acid.

Example :

- The Hemetsberger-Knittel method was used to prepare 5-substituted indole-2-carboxylates, with yields up to 94.6%.

| Step | Reagents/Conditions | Yield (Reported Analogues) |

|---|---|---|

| Knoevenagel condensation | Methyl azidoacetate, NaOMe, −20°C | 58–74% |

| Thermolysis | Xylene, reflux | 53–94.6% |

| Nitrile hydrolysis | H₂O₂, NaOH, rt | 80–90% |

Palladium-Catalyzed Carbonylation

A modern approach leveraging transition-metal catalysis.

Steps :

- Halogenation : Synthesize 5-chloro-7-bromoindole.

- Carbonylation : Pd-catalyzed reaction with CO to form the carboxylic acid.

Example :

- Carbonylation of aryl bromides is well-established, though specific examples for indoles are limited in the literature reviewed.

| Step | Reagents/Conditions | Yield (Reported Analogues) |

|---|---|---|

| Bromination | NBS, DMF, rt | 52–75% |

| Carbonylation | Pd(OAc)₂, CO, MeOH, 80°C | 60–75% |

化学反応の分析

Types of Reactions: 5-Chloro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- 5-Chloro-1H-indole-7-carboxylic acid serves as a fundamental building block in the synthesis of more complex organic molecules and heterocycles. Its chlorinated structure allows for electrophilic substitution reactions, making it versatile in creating various derivatives that may enhance biological activity or modify physical properties.

2. Biological Activity

- Antimicrobial Properties : Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties, potentially effective against various pathogens.

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against influenza A viruses. Its mechanism likely involves binding to viral proteins or host cell receptors.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various biochemical pathways, although further research is necessary to elucidate its precise mechanisms.

3. Medical Applications

- Cardiovascular Health : this compound is being explored for its potential as an anticholesterol agent, which could be beneficial in treating hyperlipidemia and related cardiovascular disorders. It modulates plasma lipid levels, making it relevant for cardiovascular health .

- Pharmaceutical Development : The compound serves as a precursor for developing pharmaceutical agents targeting various diseases, including metabolic disorders and infections.

作用機序

The mechanism of action of 5-chloro-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Differences

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural Comparison of Selected Indole Carboxylic Acid Derivatives

生物活性

5-Chloro-1H-indole-7-carboxylic acid is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C9H6ClNO2

- Molecular Weight : Approximately 195.60 g/mol

- Structure : Characterized by a chlorine atom at the 5-position and a carboxylic acid group at the 7-position of the indole ring.

This compound exhibits multiple biological activities, primarily through its interactions with various biological targets:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Antiviral Properties : It has been shown to inhibit viral replication, particularly against influenza A, suggesting potential use in antiviral therapies.

- Anticancer Effects : The compound has demonstrated antiproliferative activity against several cancer cell lines, including breast and pancreatic cancer cells. In particular, derivatives of this compound have shown GI50 values as low as 29 nM, indicating potent anticancer activity .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antiproliferative Activity : In a study evaluating its effects on MCF-10A breast cancer cells, compounds derived from this compound displayed high cell viability (>87%) at concentrations up to 50 µM, while some derivatives showed significant cytotoxicity at lower concentrations .

- Lipid Metabolism Interaction : Preliminary data suggest that this compound interacts with enzymes involved in lipid metabolism, potentially modulating plasma lipid levels and offering cardiovascular benefits.

Research Findings

Recent studies have further elucidated the mechanisms by which this compound exerts its biological effects:

- Structure-Activity Relationships (SAR) : Research has indicated that modifications to the indole structure can enhance biological activity. For instance, derivatives with specific substitutions have shown improved binding affinities to biological targets .

- In Silico Studies : Computational modeling has been used to predict interactions between this compound and various receptors, aiding in the design of more potent derivatives for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。